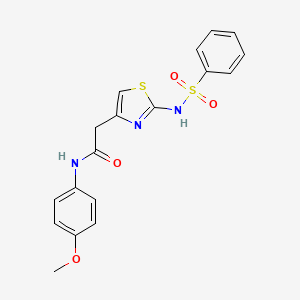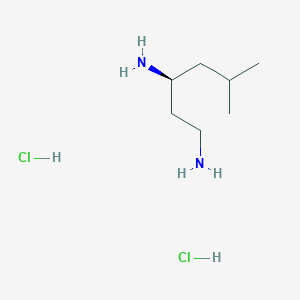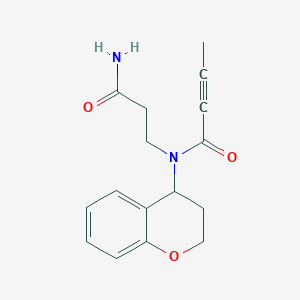
N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as MPTAT, is a synthetic compound that has been widely used in scientific research. MPTAT is a thiazole-based compound that has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
- Derivatives of this compound, particularly those incorporating a sulfonamide thiazole moiety, have been synthesized and tested for their anticonvulsant activity. Some of these compounds showed protection against picrotoxin-induced convulsion, indicating potential applications in epilepsy and seizure disorders (Farag et al., 2012).
Antimicrobial Properties
- Studies have explored the antimicrobial efficacy of novel heterocyclic compounds incorporating a sulfamoyl moiety, including thiazole derivatives. These compounds showed promising antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Darwish et al., 2014).
Anticancer and Antiviral Activities
- Certain derivatives have demonstrated selective inhibition of leukemia cell lines and significant activity against viruses like Tacaribe virus strain, showcasing their potential in cancer and antiviral therapies (Havrylyuk et al., 2013).
Antioxidant and Anti-inflammatory Uses
- Some derivatives have shown promising antioxidant and anti-inflammatory activities, making them potential candidates for treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Inhibition of Human Adenosine A3 Receptors
- Derivatives of this compound have been evaluated as selective antagonists for human adenosine A3 receptors. These compounds could be significant in managing conditions like inflammation and cancer (Jung et al., 2004).
Inhibition of Glutaminase
- Derivatives like Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as inhibitors of glutaminase, potentially useful in cancer therapy (Shukla et al., 2012).
Investigation for Toxicity Assessment
- Certain derivatives have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating their broad therapeutic potential (Faheem, 2018).
Potential COVID-19 Drug Application
- Research has also explored the use of sulfonamide derivatives, including those related to N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, as potential drugs against COVID-19, highlighting their relevance in current global health challenges (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-15-9-7-13(8-10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZSIUJDIZRAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)



![2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2846776.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2846778.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2846779.png)
![7-Fluoro-2-methyl-3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2846781.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2846783.png)
![N-(4-acetylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2846784.png)


![1-Methyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2846790.png)